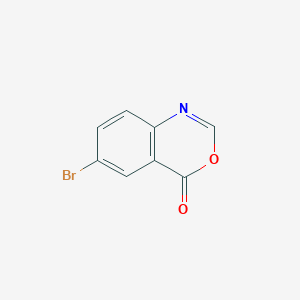

6-Bromo-4H-3,1-benzoxazin-4-one

Beschreibung

Overview of Benzoxazinone (B8607429) Class in Organic Chemistry

Benzoxazinones represent a significant class of heterocyclic compounds that have garnered considerable attention in organic chemistry. uomosul.edu.iq They are integral components in numerous natural products, pharmaceutical agents, and agrochemicals. nih.gov The versatility of the benzoxazinone core makes it a privileged scaffold in the development of novel compounds. nih.gov

N,O-Fused Heterocyclic Scaffolds

Benzoxazinones are characterized by their structure as N,O-fused heterocyclic scaffolds. nih.gov Specifically, 4H-3,1-benzoxazin-4-ones consist of a benzene (B151609) ring fused to a 1,3-oxazine-4-one ring. mdpi.comontosight.ai This arrangement creates a bicyclic system that is a key feature in a variety of biologically active molecules. The development of efficient synthetic methods to create these fused N,O-heterocyclic skeletons has been a major focus of research for many years. nih.gov

Reactivity of Benzoxazinone Core: C2 and C4 Reactive Sites

The chemical behavior of 4H-3,1-benzoxazin-4-ones is largely defined by the reactivity of the heterocyclic ring. The core structure possesses two primary electrophilic centers: the carbon atoms at the C2 and C4 positions. mdpi.com These sites have partial positive charges, making them susceptible to attack by various nucleophiles. nih.govmdpi.com This inherent reactivity allows for the facile ring-opening of the oxazinone, providing a pathway to a wide range of acyclic intermediates that can subsequently be cyclized to form other important heterocyclic systems, such as quinazolinones. researchgate.netsemanticscholar.org The reaction with nucleophiles is a cornerstone of benzoxazinone chemistry, enabling its use as a versatile building block for diverse molecular structures. researchgate.netuomosul.edu.iq

Significance of Bromine Substitution in Benzoxazinone Derivatives

The introduction of a bromine atom onto the benzoxazinone scaffold, as seen in 6-Bromo-4H-3,1-benzoxazin-4-one, has profound effects on the molecule's properties and synthetic utility. Halogen substitution is a common strategy in medicinal chemistry and synthetic design to modulate chemical characteristics.

Influence on Chemical Reactivity

The bromine atom, being an electron-withdrawing group, influences the electronic distribution within the benzoxazinone ring system. This electronic perturbation can affect the reactivity of the molecule. For instance, halogen substitution can impact the potency of biologically active benzoxazinone derivatives. nih.gov The presence of bromine can increase the molecule's reactivity and biological potency. ontosight.ai In the context of the benzoxazinone core's reactive sites, this modification can fine-tune the electrophilicity of the C2 and C4 positions, potentially altering reaction rates and pathways with nucleophiles.

Implications for Synthetic Pathways

From a synthetic standpoint, the bromine atom on the aromatic ring is of great importance. It serves as a versatile functional handle for a variety of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for example, can utilize the bromo-substituted position to form new carbon-carbon or carbon-heteroatom bonds, a common strategy for elaborating the core structure. organic-chemistry.org This allows for the synthesis of a diverse array of more complex derivatives that would be difficult to access otherwise. The synthesis of substituted benzoxazinones has been achieved from N-(o-bromoaryl)amides through palladium-catalyzed carbonylation, highlighting the utility of bromo-precursors in constructing the benzoxazinone ring itself. organic-chemistry.org

Academic Research Context and Scope for this compound

Academic research on this compound primarily focuses on its role as a key synthetic intermediate. Its preparation is often achieved from the corresponding substituted anthranilic acid. uomosul.edu.iq For example, treatment of 5-bromoanthranilic acid with reagents like acetic anhydride (B1165640) can yield the corresponding 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one. uomosul.edu.iq

The compound serves as a critical starting material for constructing other heterocyclic systems. A significant body of research details the reaction of bromo-substituted benzoxazinones with various nucleophiles to synthesize a range of 3-substituted-4(3H)-quinazolinones. researchgate.net For example, this compound has been reacted with hydrazine (B178648) hydrate (B1144303) to produce 3-amino-4(3H) quinazolinone derivatives. researchgate.net This demonstrates its utility as a scaffold for generating libraries of compounds for further study. The reactivity of the bromine atom itself also opens avenues for late-stage functionalization, further expanding its synthetic value.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄BrNO₂ |

| Molecular Weight | 226.03 g/mol |

| Appearance | Solid |

Note: Physical property data is based on the chemical structure and may vary based on experimental conditions.

Table 2: Reactivity Summary of the Benzoxazinone Core

| Reactive Site | Type of Reactivity | Common Reagents | Resulting Transformation |

|---|---|---|---|

| C4-carbonyl | Electrophilic | Amines, Hydrazines, Hydroxylamine | Ring-opening followed by cyclization to Quinazolinones |

| C2-position | Electrophilic | Grignard Reagents, Nucleophiles | Addition or substitution, often leading to ring-opened products |

| Aromatic Ring | Electrophilic/Coupling | N/A (for unsubstituted) | Site for functionalization (e.g., bromination) |

| 6-Bromo group | Coupling Handle | Palladium catalysts, Boronic acids | Suzuki, Heck, Buchwald-Hartwig, and other cross-coupling reactions |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-5-1-2-7-6(3-5)8(11)12-4-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIZHRFAWBZRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718766 | |

| Record name | 6-Bromo-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449185-77-7 | |

| Record name | 6-Bromo-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromo 4h 3,1 Benzoxazin 4 One and Its Derivatives

Classical and Modern Synthetic Routes

The construction of the 6-bromo-4H-3,1-benzoxazin-4-one scaffold has been achieved through various synthetic strategies. Traditional methods often rely on the cyclization of pre-functionalized precursors, while modern techniques increasingly employ transition-metal catalysis to achieve higher efficiency and broader substrate scope.

Cyclization of Brominated Anthranilic Acid Derivatives

A cornerstone in the synthesis of this compound is the intramolecular cyclization of derivatives of 2-amino-5-bromobenzoic acid, a brominated form of anthranilic acid. This approach typically involves the formation of an N-acyl intermediate, which then undergoes ring closure to furnish the desired benzoxazinone (B8607429) ring system.

The reaction of brominated anthranilic acid with various carbonylating agents is a direct method to introduce the C2-carbonyl group of the benzoxazinone ring. These agents can activate the carboxylic acid moiety of the anthranilic acid, facilitating the subsequent intramolecular nucleophilic attack by the amino group. While specific examples for the 6-bromo derivative are not extensively detailed in the provided search results, the general principle is well-established for the synthesis of 4H-3,1-benzoxazin-4-ones.

A widely utilized and classical method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the condensation of anthranilic acids with acid chlorides or acid anhydrides. umich.eduresearchgate.net This two-step process begins with the N-acylation of the anthranilic acid to form an N-acylanthranilic acid intermediate. nih.gov Subsequent cyclodehydration, often promoted by reagents like acetic anhydride (B1165640) or other dehydrating agents, leads to the formation of the benzoxazinone ring. researchgate.netnih.gov For instance, the reaction of 5-chloroanthranilic acid with isonicotinyl chloride, followed by cyclization with acetic anhydride, has been reported to yield the corresponding 6-chloro-2-(pyridin-4-yl)-4H-benzo[d] umich.eduresearchgate.netoxazin-4-one. researchgate.net This methodology is readily adaptable for the synthesis of this compound by starting with 2-amino-5-bromobenzoic acid.

A one-pot variation of this method has been developed using a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, which allows for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives at room temperature in high yields. nih.gov This approach simplifies the procedure and avoids the need for harsh reaction conditions.

| Starting Material | Reagent 1 | Reagent 2 | Product | Yield | Ref |

| Anthranilic acid | Benzoyl chloride | Triethylamine, Cyanuric chloride/DMF | 2-phenyl-4H-3,1-benzoxazin-4-one | High | nih.gov |

| 5-Chloroanthranilic acid | Isonicotinyl chloride | Acetic anhydride | 6-chloro-2-(pyridin-4-yl)-4H-benzo[d] umich.eduresearchgate.netoxazin-4-one | - | researchgate.net |

Palladium-Catalyzed Carbonylative Cyclization

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, offering mild and efficient routes to complex molecules. In the context of benzoxazinone synthesis, palladium-catalyzed carbonylative cyclization provides a modern and versatile alternative to classical methods. umich.edu

A notable advancement is the palladium-catalyzed aminocarbonylation of anthranilic acid with aryl bromides. umich.edu This reaction directly constructs the benzoxazinone ring by incorporating a carbonyl group from carbon monoxide gas and an aryl group from the aryl bromide. A simple and efficient catalytic system, such as PdCl2(PhCN)2/P(t-Bu)3·HBF4, has been shown to effectively catalyze this transformation under mild conditions. umich.edu This protocol demonstrates broad functional group tolerance on both the anthranilic acid and the aryl bromide, highlighting its practical utility. umich.edu For example, the reaction of anthranilic acid with bromobenzene (B47551) using this catalytic system yields 2-phenyl-4H-benzo[d] umich.eduresearchgate.netoxazin-4-one in 96% yield. umich.edu This methodology could be applied to the synthesis of 6-bromo-2-aryl-4H-3,1-benzoxazin-4-ones by using 2-amino-5-bromobenzoic acid as the starting material.

| Anthranilic Acid Derivative | Aryl Bromide | Catalyst System | Product | Yield | Ref |

| Anthranilic acid | Bromobenzene | PdCl2(PhCN)2/P(t-Bu)3·HBF4 | 2-phenyl-4H-benzo[d] umich.eduresearchgate.netoxazin-4-one | 96% | umich.edu |

An innovative domino reaction for the synthesis of 4H-1,3-benzoxazin-4-ones involves the palladium-catalyzed carbonylative coupling of ortho-halophenols with cyanamide. researchgate.netnih.gov This one-step process, which can be extended to more challenging ortho-bromophenols, proceeds through a spontaneous intramolecular cyclization to afford the benzoxazinone products in moderate to excellent yields. researchgate.netnih.gov While this method starts from o-halophenols rather than anthranilic acids, it represents a convergent and efficient strategy for accessing the benzoxazinone core. The reaction can utilize molybdenum hexacarbonyl (Mo(CO)6) as a source of carbon monoxide. researchgate.netnih.gov The versatility of this method is further demonstrated by the successful replacement of Mo(CO)6 with other CO-releasing reagents like oxalyl chloride and phenyl formate. nih.gov

| o-Halophenol | Coupling Partner | CO Source | Product | Yield | Ref |

| 2-Iodophenol | Cyanamide | Mo(CO)6 | 4H-1,3-benzoxazin-4-one | Moderate to Excellent | researchgate.netnih.gov |

| o-Bromophenols | Cyanamide | Mo(CO)6 | 4H-1,3-benzoxazin-4-one | - | researchgate.netnih.gov |

Transition-Metal-Free Approaches

In a move towards more sustainable and cost-effective synthesis, several transition-metal-free methods for the preparation and functionalization of benzoxazinones have been developed. These approaches avoid the use of expensive and potentially toxic metal catalysts.

A notable transition-metal-free method involves the C(sp²)–H alkylation and acylation of benzoxazinones using 1,4-dihydropyridines as radical precursors. organic-chemistry.org This approach offers a direct way to functionalize the benzoxazinone core. The reaction is typically mediated by an oxidant like sodium persulfate in a solvent such as acetonitrile. organic-chemistry.org This method demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the benzoxazinone ring. organic-chemistry.org

The proposed mechanism for this transformation involves the generation of alkyl radicals from 1,4-dihydropyridines. These radicals then undergo a site-selective addition to the benzoxazinone, followed by oxidation and proton elimination to yield the functionalized product. organic-chemistry.org The utility of this method is further highlighted by its successful application on a gram scale and the subsequent transformation of the alkylated products through reactions like Suzuki coupling. organic-chemistry.orgacs.org

A key advantage of using 1,4-dihydropyridines is that they serve as stable and easily preparable radical surrogates, overcoming some of the challenges associated with traditional methods. acs.org

Table 1: Examples of Transition-Metal-Free Alkylation of Benzoxazinones with 1,4-Dihydropyridines organic-chemistry.orgacs.org

| Benzoxazinone Substituent | 1,4-Dihydropyridine Substituent | Product | Yield |

| H | Isopropyl | 2-Isopropyl-4H-3,1-benzoxazin-4-one | High |

| 6-Bromo | Cyclohexyl | 6-Bromo-2-cyclohexyl-4H-3,1-benzoxazin-4-one | Good |

| 6-Methoxy | tert-Butyl | 6-Methoxy-2-tert-butyl-4H-3,1-benzoxazin-4-one | High |

| 6-Chloro | Benzoyl | 2-Benzoyl-6-chloro-4H-3,1-benzoxazin-4-one | Good |

This table is for illustrative purposes and specific yields may vary based on reaction conditions.

Another significant transition-metal-free strategy involves the reaction of α-bromoketones with o-substituted anilines. While direct examples for this compound are not explicitly detailed, the synthesis of the broader 1,4-benzoxazine class of compounds has been achieved through a one-pot tandem reaction under transition-metal-free conditions. rsc.org This process typically occurs in a green solvent like ethanol (B145695) and demonstrates a wide substrate scope and tolerance for various functional groups. rsc.org

Smiles Rearrangement in Benzoxazinone Synthesis

The Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, has emerged as a powerful tool in the synthesis of benzoxazinone scaffolds. nih.govresearchgate.netmanchester.ac.uk This rearrangement can be incorporated into tandem reactions to efficiently construct the desired heterocyclic ring system. For instance, a facile and efficient synthesis of 1,4-benzoxazinones has been developed via a Smiles rearrangement tandem reaction, proceeding in the presence of a base like cesium carbonate at room temperature to afford products in good to excellent yields. researchgate.net

The reaction mechanism is believed to proceed through a tandem coupling/Smiles rearrangement/cyclization process. researchgate.net This strategy allows for the creation of diverse benzoxazinone derivatives by varying the substituents on the starting materials. researchgate.net The radical version of the Smiles rearrangement has also gained attention, offering a potent method for arene functionalization under mild conditions. nih.govrsc.org

Reductive Cyclization Strategies

Reductive cyclization represents another important avenue for the synthesis of benzoxazinone derivatives. While specific examples detailing the synthesis of this compound via this method are not prevalent in the provided search results, the general strategy is a cornerstone of heterocyclic chemistry. These strategies often involve the reduction of a nitro group to an amino group, which then participates in an intramolecular cyclization with a suitably positioned carboxylic acid or its derivative.

Regioselective Synthesis and Functional Group Tolerance

The regioselective synthesis of benzoxazinones is crucial for controlling the final structure and properties of the molecule. Many of the advanced synthetic methods discussed exhibit a high degree of regioselectivity. For example, the alkylation and acylation with 1,4-dihydropyridines show site-selectivity in the functionalization of the benzoxazinone core. organic-chemistry.org

Functional group tolerance is another critical aspect, and modern synthetic methodologies are often designed to be compatible with a wide range of functional groups. This allows for the synthesis of complex and highly functionalized benzoxazinone derivatives without the need for extensive protecting group strategies. The transition-metal-free alkylation, for instance, is compatible with both electron-donating and electron-withdrawing groups. organic-chemistry.org Similarly, copper-catalyzed methods for the synthesis of 4H-3,1-benzoxazin-4-ones have been developed that proceed via a tandem intramolecular C–N coupling/rearrangement process, offering another route to these heterocycles. acs.org

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. For the transition-metal-free alkylation of benzoxazinones with 1,4-dihydropyridines, mechanistic studies point towards a radical-mediated pathway. organic-chemistry.org The process is initiated by the formation of an alkyl radical from the 1,4-dihydropyridine, which then adds to the benzoxazinone. organic-chemistry.org

In the context of the Smiles rearrangement, the mechanism is generally understood to proceed through a Meisenheimer intermediate, an anionic sigma complex. manchester.ac.uk The radical version of this rearrangement has also been a subject of mechanistic studies, highlighting its potential for constructing complex molecules through domino reactions. nih.govrsc.org

Investigations into the synthesis of bromobenzoxazines through the bromination/cyclization of olefinic amides mediated by FeBr3 suggest the involvement of a free radical pathway. organic-chemistry.org

Radical-Mediated Pathways

Recent advancements in synthetic organic chemistry have highlighted the utility of radical-mediated reactions for the construction of complex heterocyclic scaffolds. While traditional methods for synthesizing benzoxazinones often involve condensation reactions, radical pathways offer alternative and sometimes more efficient routes.

One notable approach involves the iron-mediated bromocyclization of olefinic amides. This method utilizes iron(III) bromide (FeBr3) as both a bromine source and a catalyst to initiate a bromination/cyclization cascade of olefinic amides. Preliminary mechanistic studies suggest the involvement of a free-radical pathway, offering a valuable method for synthesizing bromobenzoxazines with good functional group tolerance and under environmentally benign conditions using air as the terminal oxidant.

Another innovative radical-based method is the visible-light-promoted 5-endo-dig N-radical cyclization cascade. This strategy has been successfully employed for the controllable synthesis of benzoxazinones. mdpi.com Furthermore, stannyl (B1234572) radical-mediated synthesis of 6H-1,3-oxazin-6-ones from 2-acyloxyazirines has been reported, where the radical cascade reaction is initiated by stannyl radicals. rsc.org Although not directly applied to this compound, these radical-mediated cyclizations represent a promising avenue for future synthetic explorations in this area. Radical halogenation is a synthetically useful reaction for alkanes, which typically lack other functional groups. youtube.com

Catalytic Cycle Elucidation (e.g., Pd-catalyzed)

Palladium-catalyzed reactions are powerful tools for the synthesis of a wide array of heterocyclic compounds, including benzoxazinones. mdpi.com These reactions often exhibit high efficiency and functional group tolerance. A novel method for the synthesis of benzoxazinone derivatives involves a palladium-catalyzed intramolecular amination reaction assisted by an N,O-bidentate directing group. sioc-journal.cn This approach provides moderate to good yields of various benzoxazinone derivatives, and the directing group can be removed under mild conditions. sioc-journal.cn

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In the context of synthesizing substituted benzoxazinones, a palladium(0) catalyst would first undergo oxidative addition with an aryl halide (e.g., a bromo-substituted precursor). This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. youtube.com

While the general principles of palladium catalysis are well-understood, a detailed catalytic cycle specifically for the synthesis of this compound has not been extensively elucidated in the available literature. However, it is reasonable to postulate that the synthesis would follow a similar mechanistic pathway, likely starting from a suitably substituted anthranilic acid derivative. For instance, a palladium-catalyzed carbonylative synthesis of 2-aminobenzoxazinones from 2-bromoanilines and isocyanates has been developed, showcasing the versatility of palladium catalysis in constructing the benzoxazinone core.

A palladium-based metal-organic framework (Pd-MOF) has demonstrated efficacy as a catalyst in forming C-C bonds through the cleavage of C-N bonds of arylhydrazines. This catalyst was found to be recyclable and exhibited size and shape selectivity for the substituents. rsc.org

Influence of Substituents on Reaction Outcome and Site-Selectivity

The nature and position of substituents on the anthranilic acid ring and the acylating agent can significantly influence the outcome and regioselectivity of benzoxazinone synthesis.

In general, the electronic properties of the substituents play a crucial role. For instance, in the acid-catalyzed reaction of anthranilic acids with orthoesters, electron-withdrawing groups on the aromatic ring tend to favor the formation of the dihydro intermediate, whereas electron-donating substituents generally lead to the fully aromatic benzoxazin-4-ones. mdpi.com This is attributed to the reduced availability of the lone pair of electrons on the nitrogen atom in the presence of electron-withdrawing groups, which is critical for the final elimination step. mdpi.com However, in some palladium-catalyzed syntheses of 1,2-dihydro-4H-benzoxazin-4-ones, the electronic effect of substituents was found to be less influential on the reaction yield.

A study on the synthesis of various benzoxazinone derivatives as α-chymotrypsin inhibitors revealed that the presence of substituents on the benzene (B151609) ring generally reduces the inhibitory potential. nih.gov It was also observed that a fluoro group on the phenyl substituent led to increased inhibitory potential, followed by chloro and bromo substituents. nih.govresearchgate.net For compounds with strong electron-donating or -withdrawing groups on the phenyl substituent, a good inhibitory potential was observed in the order of ortho > meta > para substitution. nih.govresearchgate.net

Specifically for the 6-bromo substituent, its electron-withdrawing nature can be expected to influence the reactivity of the aromatic ring and the nucleophilicity of the amino group of the parent 5-bromoanthranilic acid. In a domino copper-catalyzed reaction to prepare functionalized benzoxazin-4-ones, benzyl (B1604629) amines bearing a bromo substituent provided the desired products in moderate yields. mdpi.com

Synthesis of Specific Brominated Benzoxazinone Analogues

The this compound scaffold serves as a versatile platform for the synthesis of a variety of derivatives with potential therapeutic applications.

6-Bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one

The synthesis of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one has been reported through the reaction of 5-bromoanthranilic acid with o-aminobenzoyl chloride. The reaction is typically carried out in pyridine (B92270), with the mixture being stirred at room temperature. This straightforward method provides a direct route to this specific analogue.

6-Bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one

A specific, detailed synthetic procedure for 6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one was not found in the reviewed scientific literature. However, it can be reasonably presumed that this compound could be synthesized through the condensation of 5-bromoanthranilic acid with 4-propoxybenzoyl chloride. This reaction would likely be carried out under conditions similar to those used for other 2-aryl-6-bromobenzoxazinones, such as in the presence of a base like pyridine.

6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one

The synthesis of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one is typically achieved through the cyclocondensation of 5-bromoanthranilic acid and benzoyl chloride. ubaya.ac.id The reaction is generally performed in a suitable solvent such as pyridine, which also acts as a base. The mechanism involves the initial acylation of the amino group of 5-bromoanthranilic acid by benzoyl chloride, followed by an intramolecular cyclization with the elimination of water to form the benzoxazinone ring.

Data Tables

Table 1: Summary of Synthetic Methodologies for Brominated Benzoxazinones

| Methodology | Key Features | Starting Materials | Target Compound Class |

| Radical-Mediated Bromocyclization | Iron-catalyzed, uses air as oxidant, free-radical pathway. | Olefinic amides | Bromobenzoxazines |

| Pd-Catalyzed Intramolecular Amination | N,O-bidentate directing group, mild conditions. sioc-journal.cn | Substituted anilines | Benzoxazinone derivatives |

| Acid-Catalyzed Condensation | Substituent-dependent outcome (dihydro vs. aromatic). mdpi.com | Anthranilic acids, orthoesters | Benzoxazin-4-ones mdpi.com |

| Cyclocondensation | Classical method, base-mediated. | 5-Bromoanthranilic acid, acyl chlorides | 6-Bromo-2-aryl-4H-3,1-benzoxazin-4-ones |

Table 2: Investigated this compound Analogues

| Compound Name | Structure | Synthetic Precursors |

| 6-Bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one |  | 5-Bromoanthranilic acid, o-Aminobenzoyl chloride |

| 6-Bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one |  | 5-Bromoanthranilic acid, 4-Propoxybenzoyl chloride (presumed) |

| 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one |  | 5-Bromoanthranilic acid, Benzoyl chloride ubaya.ac.id |

6,8-Dibromo-(4H)-3,1-benzoxazinone

The synthesis of 6,8-dibromo-(4H)-3,1-benzoxazinone derivatives is a significant area of study within the broader field of benzoxazinone chemistry. These compounds are typically prepared from 3,5-dibromoanthranilic acid, which serves as a crucial starting material. The general synthetic route involves the acylation of the amino group of 3,5-dibromoanthranilic acid followed by cyclization to form the benzoxazinone ring. Various acylating agents can be employed, leading to a range of substituents at the 2-position of the benzoxazinone core.

Several specific methodologies for the synthesis of 2-substituted-6,8-dibromo-4H-3,1-benzoxazin-4-ones have been reported in the literature. For instance, the reaction of 3,5-dibromoanthranilic acid with different acid chlorides or anhydrides in a suitable solvent, often pyridine or in the presence of acetic anhydride, leads to the desired products.

Detailed research findings have demonstrated the successful synthesis of various derivatives:

6,8-Dibromo-2-ethyl-4H-benzo[d] researchcommons.orgnih.govoxazin-4-one has been synthesized and its structure confirmed using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR. nih.gov This compound serves as a precursor for further reactions with nucleophiles and electrophiles. nih.goveurekaselect.com

The synthesis of 6,8-dibromo-2-propenyl-4H-3,1-benzoxazin-4-one is achieved by treating 3,5-dibromoanthranilic acid with crotonoyl chloride in pyridine. researchcommons.org

2-[α-Benzoylamino-p-chlorostyryl]-6,8-dibromo-3,1-benzoxazine-4(H)-one has been prepared from N-[α-benzoylamino-p-chlorocinnamoyl]-3,5-dibromoanthranilic acid. asianpubs.org

3-(6,8-Dibromo-4-oxo-4H-benzo[d] researchcommons.orgnih.govoxazin-2-yl)-acrylic acid has also been synthesized and its reactivity towards various nucleophiles has been explored. researchgate.net

The condensation of 6,8–dibromo-2-methyl-3,1-benzoxazin-4-one with o-phenylenediamine (B120857) has been studied, leading to various products including 3-(o-aminophenyl)-6,8-dibromo-2-methyl quinazolin-4-one. uomosul.edu.iq

The following table summarizes the synthesized 6,8-dibromo-(4H)-3,1-benzoxazinone derivatives and the starting materials used in their preparation.

| Compound Name | Starting Material(s) |

| 6,8-Dibromo-2-ethyl-4H-benzo[d] researchcommons.orgnih.govoxazin-4-one | 3,5-Dibromoanthranilic acid |

| 6,8-Dibromo-2-propenyl-4H-3,1-benzoxazin-4-one | 3,5-Dibromoanthranilic acid, Crotonoyl chloride |

| 2-[α-Benzoylamino-p-chlorostyryl]-6,8-dibromo-3,1-benzoxazine-4(H)-one | N-[α-benzoylamino-p-chlorocinnamoyl]-3,5-dibromoanthranilic acid |

| 3-(6,8-Dibromo-4-oxo-4H-benzo[d] researchcommons.orgnih.govoxazin-2-yl)-acrylic acid | Not specified |

| 6,8-Dibromo-2-methyl-3,1-benzoxazin-4-one | 3,5-Dibromoanthranilic acid |

Reactivity and Transformational Studies of 6 Bromo 4h 3,1 Benzoxazin 4 One

Ring-Opening Reactions of the Benzoxazinone (B8607429) Core

The central theme in the chemistry of 6-Bromo-4H-3,1-benzoxazin-4-one is the opening of the oxazinone ring. This process is readily initiated by various nucleophiles, which attack the electrophilic carbonyl carbon of the lactone. This initial step is often followed by cyclization to form new, stable heterocyclic structures. The reactivity of the benzoxazinone ring makes it a valuable precursor for the synthesis of quinazolinones and other fused heterocyclic systems. semanticscholar.orgnih.govuomosul.edu.iq

Reactions with Nitrogen Nucleophiles

Nitrogen-containing nucleophiles are frequently employed to transform the this compound scaffold. semanticscholar.orgbu.edu.egresearchgate.net The nature of the nitrogen nucleophile dictates the final product, allowing for the synthesis of a wide range of nitrogen-containing heterocycles. These reactions typically proceed via an initial attack on the carbonyl group, followed by ring opening and subsequent intramolecular cyclization.

A primary application of this compound is its conversion to 6-bromoquinazolinone derivatives. researchgate.netscirea.org This transformation is achieved by reacting the benzoxazinone with various primary amines or their precursors. For instance, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 6-bromo-3-amino-quinazolin-4(3H)-one. scirea.org This intermediate can then be further functionalized. Similarly, fusion with p-aminoacetophenone yields the corresponding 3-(4-acetylphenyl)-6-bromo-2-phenyl-4(3H)-quinazolinone. ptfarm.plresearchgate.netnih.gov These quinazolinone derivatives serve as platforms for the construction of more complex, fused heterocyclic systems. researchgate.netcore.ac.ukrsc.orgorganic-chemistry.org The general synthetic route involves the aminolysis of the benzoxazinone ring, a well-established method for accessing substituted 3H-quinazolin-4-ones. ptfarm.plorganic-chemistry.org

Table 1: Synthesis of Quinazolinone Derivatives from this compound

| Reactant | Product | Reference |

|---|---|---|

| Hydrazine Hydrate | 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | scirea.org |

| p-Aminoacetophenone | 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone | ptfarm.plresearchgate.netnih.gov |

Further elaboration of the quinazolinone scaffold derived from this compound allows for the synthesis of fused triazoloquinazolines and thiazole (B1198619) derivatives. For example, reaction of a 6-bromo-3-amino-4(3H)quinazolinone with appropriate reagents can lead to the construction of a triazino[2,3-c]quinazoline or a thiazole derivative. semanticscholar.org The synthesis of triazolo[4,3-c]quinazolines can also be achieved from 4-quinazolylthiosemicarbazides, which themselves can be derived from the corresponding hydrazinoquinazolines. electronicsandbooks.com The formation of thiazole derivatives often involves the reaction of a suitable quinazolinone precursor with reagents like thiourea (B124793) or by constructing the thiazole ring through multi-step sequences. researchgate.netnih.govnih.govmdpi.comscielo.br

The reaction of this compound with hydrazine derivatives is a key method for producing quinazolinone-hydrazide compounds. researchgate.net For instance, reacting 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate yields the corresponding hydrazide, which can then be used in subsequent reactions to form more complex molecules, such as those containing triazole or other heterocyclic moieties. researchgate.netnih.govresearchgate.net These hydrazide derivatives are valuable intermediates in medicinal chemistry.

Reactions with Carbon Nucleophiles

Carbon-based nucleophiles can also react with this compound, leading to ring-opening and the formation of new carbon-carbon bonds. semanticscholar.org These reactions expand the synthetic utility of the benzoxazinone core beyond nitrogen-containing heterocycles.

Friedel-Crafts type reactions represent a significant class of reactions involving carbon nucleophiles. youtube.commasterorganicchemistry.comyoutube.com While specific examples for this compound are not extensively detailed in the provided context, the general reactivity of benzoxazinones suggests that under Friedel-Crafts conditions, acylation or alkylation of aromatic systems could occur, with the benzoxazinone acting as the acylating or alkylating agent following ring cleavage. semanticscholar.org The oxazinone ring can be cleaved, and the resulting species can then participate in electrophilic aromatic substitution reactions. uomosul.edu.iqresearchgate.net

Reactions with Active Methylene (B1212753) Compounds

The reaction of this compound with active methylene compounds serves as a valuable method for the synthesis of quinoline (B57606) derivatives. For instance, a related compound, 6,8-dibromo-2-(3,5-dinitrophenyl)-4H-benzo[d] beilstein-journals.orgresearchgate.netoxazin-4-one, reacts with active methylene compounds like diethyl malonate and ethyl cyanoacetate (B8463686) in the presence of dry pyridine (B92270). idosi.org This reaction proceeds through an intermediate that cyclizes to form quinoline-3-carboxylic acid and quinoline-3-carbonitrile derivatives, respectively. idosi.org This transformation highlights the utility of benzoxazinones as precursors for constructing other heterocyclic systems.

Grignard Reactions and Friedel-Crafts Reactions

Grignard Reactions: The reactivity of this compound with Grignard reagents provides a pathway to introduce a variety of substituents onto the benzoxazine (B1645224) core. While specific studies on this compound with Grignard reagents are not detailed in the provided context, the general reactivity of benzoxazinones suggests that the Grignard reagent would attack the electrophilic C4-carbonyl carbon, leading to ring-opened products or, under certain conditions, substituted dihydrobenzoxazines. A novel three-component reaction of halo-pyridines with Grignard reagents under transition metal-free conditions has been developed, showcasing the versatility of Grignard reagents in complex syntheses. researchgate.net

Friedel-Crafts Reactions: Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a cornerstone of organic synthesis for attaching substituents to aromatic rings. wikipedia.org These reactions are broadly categorized into alkylation and acylation, both proceeding via electrophilic aromatic substitution. wikipedia.org

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring using an alkyl halide with a strong Lewis acid catalyst. nih.gov However, it is prone to carbocation rearrangements, potentially leading to a mixture of products. masterorganicchemistry.com

Friedel-Crafts Acylation: In contrast, Friedel-Crafts acylation, which utilizes an acyl halide or anhydride (B1165640), introduces an acyl group onto the aromatic ring. This reaction is generally more controlled as the product, an aryl ketone, is less reactive than the starting material, thus preventing multiple substitutions. youtube.com The reaction proceeds through the formation of an acylium ion, which acts as the electrophile. wikipedia.org

While direct Friedel-Crafts reactions on the this compound nucleus are not explicitly described, the principles of this reaction are fundamental to the functionalization of aromatic systems and could be applied to its derivatives.

Bromination and Other Halogenation Processes

The introduction of additional halogen atoms onto the this compound scaffold can significantly influence its chemical properties and biological activity.

Bromination: Further bromination of bromo-substituted benzoxazinones can lead to di- or poly-brominated products. For example, the bromination of (2H)-1,4-benzoxazin-3(4H)-one first yields the 6-bromo derivative, and subsequent bromination gives the 6,7-dibromo compound. researchgate.net The conditions for these reactions, such as the use of bromine in glacial acetic acid, are crucial for controlling the degree of halogenation. researchgate.net The treatment of a 4H-3,1-benzoxazin-4-one derivative with bromine in acetic acid has been shown to afford a dibromo anthranilic acid derivative. chiet.edu.eg

Other Halogenation Processes: Besides bromination, other halogenation methods can be employed. Site-selective aliphatic C-H halogenation using N-haloamides and visible light represents a modern approach to introduce halogens into specific positions of a molecule. researchgate.net The mechanism of aromatic halogenation, such as chlorination, bromination, and iodination of benzene (B151609), involves the generation of a potent electrophile, often with the aid of a Lewis acid catalyst, which then attacks the aromatic ring. youtube.com

Further Transformations of Functionalized Products

The functionalized derivatives of this compound are valuable intermediates for a variety of subsequent chemical transformations, including cross-coupling reactions and derivatization for enhanced biological properties.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. harvard.edunih.gov This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov

The bromine atom in 6-bromo-substituted benzoxazinone derivatives serves as an excellent handle for Suzuki coupling reactions. For instance, 4-bromo-substituted 6H-1,2-oxazines have been successfully coupled with phenylboronic acid in the presence of a palladium catalyst to yield 4-phenyl-substituted products. beilstein-journals.org Similarly, the Suzuki coupling of acyl chlorides with boronic acids can produce aryl ketones, which are important intermediates in the synthesis of various pharmaceuticals. mdpi.com This methodology allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C6 position of the benzoxazinone core, leading to a diverse library of compounds. nih.gov

The this compound scaffold is a key component in the synthesis of biologically active molecules. uomosul.edu.iqbu.edu.eg The introduction and modification of substituents on the benzoxazinone ring system can significantly impact their pharmacological properties.

For example, a series of 1,3-benzoxazine derivatives were synthesized and evaluated as K+ channel openers. nih.gov It was found that an electron-withdrawing group at the C6 position, such as a bromo substituent, was crucial for potent vasorelaxant and hypotensive activity. nih.gov Specifically, a compound bearing a bromo group at C6 and a chloro group at C7 exhibited significant biological activity. nih.gov

Furthermore, the reaction of iodo-substituted benzoxazinones with various nitrogen nucleophiles, such as amines and amino acids, leads to the formation of quinazolinone derivatives with potential antimicrobial activity. researchgate.net These transformations underscore the importance of the halogen substituent as a reactive site for derivatization to tune the biological profile of the resulting molecules.

Ring Expansion Reactions

Ring expansion reactions of benzoxazinone derivatives can lead to the formation of larger heterocyclic systems. While specific examples of ring expansion starting directly from this compound are not detailed, a ring expansion strategy has been reported for the synthesis of 2-amino-4H-1,3-benzo[e]oxazin-4-ones from 1,2-benzisoxazol-3-ones. nih.gov This suggests the potential for developing similar strategies to access novel and larger ring systems from appropriately functionalized this compound derivatives.

Spectroscopic and Structural Elucidation in Academic Research of 6 Bromo 4h 3,1 Benzoxazin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the carbon and hydrogen frameworks. For 6-Bromo-4H-3,1-benzoxazin-4-one, both ¹H and ¹³C NMR are critical for confirming the arrangement of atoms. nih.gov

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their chemical environments within the molecule. In the case of this compound, the aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring will exhibit specific chemical shifts and coupling patterns influenced by the bromo and oxazinone ring substituents. The single proton at the 2-position of the benzoxazinone (B8607429) ring is also expected to produce a characteristic signal.

The aromatic protons (H-5, H-7, and H-8) will appear as distinct signals in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing nature of the bromine atom and the carbonyl group. The proton at the 2-position (H-2) is anticipated to be a singlet and would likely appear in the range of 8.0-8.5 ppm. The exact chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical values for similar structures and predictive models.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.0 - 8.5 | Singlet (s) |

| H-5 | 7.8 - 8.2 | Doublet (d) |

| H-7 | 7.5 - 7.9 | Doublet of doublets (dd) |

| H-8 | 7.2 - 7.6 | Doublet (d) |

¹³C NMR for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., C=O, aromatic C, C-Br). The spectrum for this compound would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

The carbonyl carbon (C-4) of the oxazinone ring is the most deshielded and will appear at the lowest field, typically in the range of 160-170 ppm. The carbon atom attached to the bromine (C-6) will have a chemical shift influenced by the halogen's electronegativity. The other aromatic and heterocyclic carbons will have shifts in the range of 110-150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical values for similar structures and predictive models.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 155 |

| C-4 | 160 - 170 |

| C-4a | 140 - 150 |

| C-5 | 125 - 135 |

| C-6 | 115 - 125 |

| C-7 | 130 - 140 |

| C-8 | 110 - 120 |

| C-8a | 120 - 130 |

Advanced NMR Techniques for Spirocyclic Adducts and Conformational Studies

While specific studies on advanced NMR techniques for spirocyclic adducts of this compound are not widely reported, techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable for complex structural analysis. These methods are particularly useful when this benzoxazinone is used as a synthon to create more complex molecules, such as spirocyclic compounds. These advanced experiments help to establish connectivity between protons and carbons, providing definitive proof of the structure and stereochemistry of new, more complex derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands that confirm its structure. The most prominent peaks would be due to the stretching vibrations of the carbonyl group (C=O), the carbon-nitrogen double bond (C=N), and the carbon-oxygen bonds within the heterocyclic ring.

Key expected absorption bands include a strong absorption for the lactone carbonyl (C=O) group around 1750-1770 cm⁻¹. The C=N stretching vibration is expected in the region of 1630-1660 cm⁻¹. Aromatic C=C stretching bands would appear around 1600 cm⁻¹ and 1450-1500 cm⁻¹. The C-O-C stretching of the oxazinone ring would likely produce a strong band in the 1200-1300 cm⁻¹ region. The presence of the C-Br bond is indicated by a band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (lactone) | 1750 - 1770 | Strong |

| C=N | 1630 - 1660 | Medium-Strong |

| Aromatic C=C | 1600, 1450 - 1500 | Medium-Weak |

| C-O-C (ether) | 1200 - 1300 | Strong |

| C-Br | 500 - 600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₄BrNO₂), the molecular weight is approximately 226.03 g/mol . chemspider.com

The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. docbrown.info

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated theoretical values based on the molecular formula (C₈H₄BrNO₂). A close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its empirical formula.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 8 | 96.08 | 42.53% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 1.78% |

| Bromine | Br | 79.90 | 1 | 79.90 | 35.35% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.20% |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.16% |

| Total | 226.022 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available academic and research data, a definitive single-crystal X-ray crystallographic study for the specific compound This compound has not been published in the public domain. Consequently, detailed crystallographic data, including unit cell dimensions, space group, precise bond lengths, and bond angles, are not available.

While the solid-state structure of this particular molecule remains to be definitively elucidated by X-ray diffraction, crystallographic studies have been conducted on closely related bromo-substituted benzoxazine (B1645224) derivatives. These studies offer valuable insights into the potential structural characteristics and intermolecular interactions that might be anticipated in this compound.

For instance, research on isomers and derivatives provides a comparative framework. Studies on compounds such as 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone and 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e][1,3]oxazin-3-yl)ethane have successfully determined their crystal structures. nih.govmatrix-fine-chemicals.comresearchgate.net These analyses reveal details about the conformation of the oxazine (B8389632) ring and the influence of the bromine substituent on the crystal packing, which are often stabilized by various intermolecular interactions. nih.govmatrix-fine-chemicals.com

The absence of a published crystal structure for This compound highlights an area for future research. Such a study would be instrumental in providing a precise three-dimensional model of the molecule, confirming the planarity of the benzoxazinone ring system, and detailing the specific bond parameters and intermolecular forces that govern its solid-state assembly. This information is crucial for a comprehensive understanding of its chemical and physical properties and for the rational design of new materials and bioactive molecules based on this scaffold.

Without experimental data, any depiction of the solid-state structure would be purely theoretical. Therefore, no data tables on crystallographic parameters for the title compound can be presented at this time.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Site Selectivity

Density Functional Theory (DFT) serves as a fundamental tool in computational chemistry to investigate the electronic structure and reactivity of molecules. For the 4H-3,1-benzoxazin-4-one framework, DFT calculations are instrumental in elucidating the mechanisms of its synthesis and subsequent reactions.

While specific DFT studies on the reaction mechanisms of 6-Bromo-4H-3,1-benzoxazin-4-one are not extensively documented, research on related benzoxazine (B1645224) structures provides a clear precedent. For instance, DFT has been employed to study the kinetics and mechanisms of intramolecular cycloadditions in the formation of triazolo-benzoxazine derivatives. researchgate.net These studies calculate the activation energies and thermodynamic parameters for proposed reaction pathways, indicating whether a reaction proceeds through a concerted or stepwise mechanism. researchgate.net Such calculations can predict the most energetically favorable pathway for cyclization reactions leading to the benzoxazinone (B8607429) core. nih.govmdpi.com For example, DFT can model the cyclization of N-acyl anthranilic acids, which is a common route to synthesizing 4H-3,1-benzoxazin-4-ones, determining the transition states and intermediates involved. uomosul.edu.iq

Furthermore, DFT calculations can predict site selectivity in reactions involving the benzoxazinone ring. The electron-withdrawing nature of the bromo substituent at the 6-position, combined with the electronic effects of the heterocyclic ring, influences the molecule's reactivity towards nucleophiles and electrophiles. DFT can map the electron density distribution and calculate atomic charges, highlighting the most reactive sites for chemical modification. For instance, in reactions with nucleophiles, DFT can help predict whether an attack is more likely at the C2 or C4 carbonyl carbon of the oxazinone ring, a critical aspect in the synthesis of quinazolinone derivatives from benzoxazinone precursors. semanticscholar.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug molecule, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. nih.govijpsjournal.com

The benzoxazinone scaffold has been the subject of numerous docking studies to explore its potential as an inhibitor for various enzymes. nih.govnih.gov These simulations place the benzoxazinone derivative into the active site of a target protein to predict its binding mode and affinity. For example, derivatives of the related 2H-benzo[b] ijpsjournal.comresearchgate.netoxazin-3(4H)-one have been docked against the E. coli DNA gyrase, a key bacterial enzyme, to investigate their potential as antimicrobial agents. ijpsjournal.comijpsjournal.com Similarly, 4H-3,1-benzoxazin-4-ones have been studied as inhibitors of human leukocyte elastase, a serine protease implicated in inflammatory diseases. nih.gov Other identified targets for benzoxazinone derivatives include the c-Myc G-quadruplex, which is relevant in cancer research. nih.gov

A primary output of molecular docking simulations is the binding affinity, often expressed as a docking score in units of kcal/mol. This value estimates the free energy of binding between the ligand and the target protein. A more negative value indicates a stronger, more favorable interaction. These predicted affinities can be correlated with experimentally determined inhibition constants like the half-maximal inhibitory concentration (IC₅₀).

While specific docking studies for this compound are not widely published, data from related benzoxazinone derivatives illustrate the utility of this approach. For instance, docking studies on novel anthelmintic benzofuran (B130515) derivatives targeting the β-tubulin protein have shown strong correlations between binding affinity and observed biological activity. nih.gov

Table 1: Example Binding Affinities of Benzoxazinone Analogues from Molecular Docking Studies This table presents data from related compounds to illustrate the type of results obtained from molecular docking, as specific data for this compound is not available.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Benzoxazine Derivative | E. coli DNA Gyrase | - |

| Benzofuran Derivative | β-Tubulin | -5.4 |

| Benzofuran Derivative | β-Tubulin | -3.7 |

Source: Data synthesized from studies on related heterocyclic compounds. ijpsjournal.comnih.gov

Molecular docking provides detailed three-dimensional models of the ligand-target complex, revealing specific interactions between the ligand and the amino acid residues within the protein's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for binding and inhibitory activity.

Studies on various benzoxazinone derivatives have identified key interactions that contribute to their biological effects. For example, in the active site of E. coli DNA gyrase, docking simulations revealed critical hydrogen bonds and hydrophobic interactions between benzoxazine derivatives and essential amino acid residues, providing a molecular basis for their antimicrobial activity. ijpsjournal.comijpsjournal.com Similarly, investigations into human leukocyte elastase inhibitors showed how different substituents on the benzoxazinone ring could enhance binding by forming specific contacts with the enzyme's active site. nih.gov These insights are invaluable for structure-based drug design, allowing chemists to modify the lead compound to improve its potency and selectivity.

In silico Profiling for Prediction of Biological Properties

In silico profiling involves using computational models to predict the pharmacological and biological properties of a compound before it is synthesized or tested in a lab. This approach is crucial for prioritizing candidates in drug discovery by flagging potential liabilities early on. For this compound, these methods can predict a wide range of characteristics.

The benzoxazinone scaffold is known for its broad biological activity, including antimicrobial properties. researchgate.netontosight.ai In silico models can screen compounds like this compound against databases of known antibacterial and antifungal targets. These predictions are often based on structural similarity to known active compounds and machine learning models trained on large datasets of experimental results. Numerous studies have confirmed the antibacterial potential of benzoxazinone derivatives through both in vitro testing and in silico predictions. ijpsjournal.comresearchgate.net

While less common, the anthelmintic potential of related heterocyclic systems has also been explored. Benzimidazole-based drugs are widely used as anthelmintics, and their mechanism often involves binding to the protein β-tubulin. nih.gov Given that benzoxazinones can be converted to quinazolinones, which share structural similarities with benzimidazoles, in silico screening of this compound against nematode protein targets like β-tubulin could be a viable strategy to explore its potential as an anthelmintic agent. nih.govresearchgate.net

Bioactivity scores are calculated using cheminformatics software (e.g., Molinspiration) to predict a compound's potential to interact with major classes of drug targets. researchgate.netresearchtrend.net These scores are based on the structural fragments present in the molecule and are compared against a database of known active compounds. A higher score for a particular target class suggests a higher probability of activity.

The scores typically evaluate potential as a GPCR ligand, ion channel modulator, kinase inhibitor, nuclear receptor ligand, protease inhibitor, and enzyme inhibitor. texilajournal.comnih.gov This analysis helps in identifying the most likely molecular targets for a novel compound and guides further biological testing.

Table 2: Interpretation of Molinspiration Bioactivity Scores

| Bioactivity Score | Interpretation |

| > 0.00 | Likely to be biologically active |

| -5.00 to 0.00 | Moderately active |

| < -5.00 | Likely to be inactive |

Source: General interpretation from cheminformatics studies. researchgate.nettexilajournal.comeijppr.com

By calculating these scores for this compound, researchers can generate hypotheses about its primary mechanism of action. For example, a high score as a protease inhibitor would align with experimental findings that show other benzoxazinones inhibit serine proteases. wisdomlib.org This in silico prediction of potential targets is a cost-effective first step in the complex process of drug discovery and development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

The presence and position of a halogen substituent, such as bromine, on the benzoxazinone ring can significantly modulate the biological activity of the compound. The bromine atom at the 6-position is an electron-withdrawing group, which can influence the molecule's electronic distribution, hydrophobicity, and steric profile. These properties are critical in determining how the molecule interacts with biological targets.

A study on a series of substituted 4H-3,1-benzoxazin-4-one derivatives as inhibitors of Cathepsin G, a serine protease involved in inflammation, provides insights into the structure-activity relationship. nih.gov While the parent this compound was not explicitly tested in this specific study, the data on related substituted compounds suggest that modifications at various positions, including the 6-position, can enhance inhibitory potency. The study highlights that introducing substituents on the 4H-3,1-benzoxazin-4-one ring at positions 6 and 7 may further enhance the potency of CatG inhibition. nih.gov

The following table details the inhibitory activity of some substituted 4H-3,1-benzoxazin-4-one derivatives against Cathepsin G.

| Inhibitor Number | Substituent at C2 | Substituents on Benzoxazinone Ring | IC50 (μM) toward CatG |

|---|---|---|---|

| 1 | 2-pyridyl | Unsubstituted | 5.5 ± 0.45 |

| 2 | 2-furanyl | Unsubstituted | 0.84 ± 0.11 |

| 3 | Phenyl | Unsubstituted | > 100 |

| 4 | Methyl | Unsubstituted | > 100 |

| 5 | Trifluoromethyl | Unsubstituted | 2.3 ± 0.21 |

| 6 | 2-thienyl | Unsubstituted | 1.9 ± 0.15 |

| 7 | N-methyl-2-pyrrolyl | Unsubstituted | 3.1 ± 0.29 |

This table is based on data from a study on Cathepsin G inhibitors and illustrates how different substituents on the 4H-3,1-benzoxazin-4-one scaffold influence inhibitory activity. nih.gov

The reactivity of the 4H-3,1-benzoxazin-4-one core is influenced by the electronic nature of the substituents on the benzene (B151609) ring. The presence of electron-withdrawing groups, such as the bromine atom in this compound, can impact the chemical behavior of the molecule.

For instance, research comparing the reaction of 6-bromo-2-methyl-3,1-benzoxazin-4-one with its 6,8-dibromo counterpart when treated with primary amines shows a significant difference in reactivity. The reaction with the 6-bromo analog occurs rapidly, leading to the formation of N-substituted-2-methyl-6-bromoquinazolin-4-ones. In contrast, the 6,8-dibromo derivative reacts at a notably slower pace, primarily yielding 2-acetamido-3,5-dibromobenzamide. africaresearchconnects.com This suggests that the additional bromine at the 8-position significantly alters the reaction dynamics, highlighting the sensitivity of the benzoxazinone core to the substitution pattern. africaresearchconnects.com

Furthermore, in the synthesis of 4H-3,1-benzoxazin-4-ones from anthranilic acids, the presence of electron-withdrawing groups on the aromatic ring has been observed to favor the formation of a dihydro intermediate. nih.gov This is attributed to the diminished availability of lone pair electrons on the nitrogen at position 1, which are crucial for the final elimination step in the formation of the benzoxazinone ring. nih.gov

Biological and Pharmacological Research Perspectives on 6 Bromo 4h 3,1 Benzoxazin 4 One and Its Derivatives

Antimicrobial Activity

The benzoxazinone (B8607429) skeleton, particularly the 1,4-benzoxazin-3-one backbone, is a recognized scaffold in the design of new antimicrobial agents. While naturally occurring monomeric benzoxazinoids often exhibit limited antimicrobial potency, chemical modifications have led to the development of synthetic derivatives with significant activity against a variety of microbial pathogens.

Activity Against Gram-Positive and Gram-Negative Bacteria

Derivatives of 6-Bromo-4H-3,1-benzoxazin-4-one have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The introduction of various functional groups to the benzoxazinone core has been a key strategy in enhancing their antibacterial efficacy.

Synthetic derivatives of 1,4-benzoxazin-3-one have shown promising activity, with minimum inhibitory concentrations (MICs) as low as 16 μg/mL against bacteria such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). Further studies have highlighted that certain 1,3-benzoxazine derivatives are effective against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and E. coli. In one study, newly synthesized 1-(3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives were active against E. coli and S. aureus, with some also inhibiting B. subtilis.

Additionally, research into 1,4-benzoxazin-3-one derivatives containing propanolamine (B44665) groups has revealed significant antibacterial activity against several phytopathogenic bacteria. For instance, one such derivative demonstrated potent inhibitory effects against Pseudomonas syringae pv. actinidiae (Psa), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values of 4.95, 4.71, and 8.50 μg/mL, respectively. nih.gov These values were superior to those of the commercial antibiotics bismerthiazol (B1226852) and thiodiazole copper. nih.gov

| Bacterial Strain | Compound Type | Observed Activity |

| Staphylococcus aureus (Gram-positive) | Synthetic 1,4-benzoxazin-3-one derivatives | MIC as low as 16 µg/mL |

| Escherichia coli (Gram-negative) | Synthetic 1,4-benzoxazin-3-one derivatives | MIC as low as 16 µg/mL |

| Bacillus subtilis (Gram-positive) | 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives | Active |

| Pseudomonas syringae pv. actinidiae (Psa) | 1,4-Benzoxazin-3-one with propanolamine group (compound 4n) | EC50 of 4.95 µg/mL |

| Xanthomonas axonopodis pv. citri (Xac) | 1,4-Benzoxazin-3-one with propanolamine group (compound 4n) | EC50 of 4.71 µg/mL |

| Xanthomonas oryzae pv. oryzae (Xoo) | 1,4-Benzoxazin-3-one with propanolamine group (compound 4n) | EC50 of 8.50 µg/mL |

Antifungal Activity

The antifungal potential of benzoxazinone derivatives has been a significant area of research. A number of studies have reported on the efficacy of these compounds against a range of fungal pathogens, including those of agricultural importance.

A series of 1,4-benzoxazin-3-one derivatives featuring an acylhydrazone moiety were synthesized and evaluated for their in vitro antifungal activities. nih.govfrontiersin.org Several of these compounds demonstrated moderate to good activity against Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt. nih.govfrontiersin.org Notably, certain derivatives with a 6-Cl substitution on the benzoxazinone skeleton showed superior antifungal activity. nih.govfrontiersin.org For example, compound 5s in one study exhibited excellent bioactivity against P. infestans, with an EC50 value of 15.37 μg/mL, which was better than the commercial fungicides hymexazol (B17089) and carbendazim. nih.govfrontiersin.org Another derivative, compound 5p, was highly effective against C. wilt, with an EC50 value of 26.76 μg/mL. nih.govfrontiersin.org

Furthermore, other research has shown that 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones display moderate to good antifungal activity at a concentration of 200 mg/L against several phytopathogenic fungi, including Botrytis cinerea, Phythophtora cactorum, and Rhizoctonia solani. tandfonline.com

| Fungal Strain | Compound Type | Observed Activity (EC50) |

| Gibberella zeae | 1,4-Benzoxazin-3-one with acylhydrazone moiety (compound 5o) | 23.17 µg/mL |

| Capsicum wilt | 1,4-Benzoxazin-3-one with acylhydrazone moiety (compound 5p) | 26.76 µg/mL |

| Pellicularia sasakii | 1,4-Benzoxazin-3-one with acylhydrazone moiety (compound 5q) | 26.66 µg/mL |

| Phytophthora infestans | 1,4-Benzoxazin-3-one with acylhydrazone moiety (compound 5s) | 15.37 µg/mL |

| Candida albicans | 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one | Fungicidal activity |

Mechanisms of Antimicrobial Action

The mechanisms through which this compound derivatives exert their antimicrobial effects appear to be multifaceted and dependent on the specific substitutions on the benzoxazinone core.

One proposed mechanism of action is the disruption of the microbial cell wall. Scanning electron microscopy of Xanthomonas oryzae pv. oryzae treated with a 1,4-benzoxazin-3-one derivative revealed extensive damage to the bacterial cell walls, which is believed to be the cause of its antibacterial activity and subsequent bacterial death. nih.gov

Another identified mechanism involves the permeabilization and depolarization of the cell membrane. nih.gov Certain 6-bromoindolglyoxylamide polyamine derivatives, which share structural similarities with the broader class of bromo-substituted heterocyclic compounds, have been shown to act through rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov

More general mechanisms of antimicrobial action that could be relevant to halogenated heterocyclic compounds like this compound include oxidation, halogenation, and protein precipitation. The oxidative mechanism involves the reaction with and alteration of microbial proteins, particularly those with sulfhydryl groups, leading to a change in protein conformation and function. Halogenation can occur on peptide linkages within proteins, altering their structure and function. Protein precipitation by metal ions can also lead to the inactivation of essential microbial proteins.

Anticancer and Anti-Proliferative Potential

The benzoxazinone scaffold has also been investigated for its potential in cancer therapy. Derivatives of this structure have shown promising anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Evaluation Against Cancer Cell Lines

Derivatives of this compound have been evaluated for their cytotoxic activity against several human cancer cell lines, demonstrating their potential as anti-proliferative agents.

In one study, a series of novel benzoxazinone derivatives were synthesized from 6,8-Dibromo-2-ethyl-4H-benzo[d] nih.govtandfonline.comoxazin-4-one and tested against the human breast cancer cell line (MCF-7) and the human liver cancer cell line (HepG2). researchgate.netnih.gov Several of these derivatives exhibited high antiproliferative activity and were selective against cancer cells, showing no toxicity in normal fibroblasts. researchgate.netnih.gov Some derivatives showed broad-spectrum activity against both cell lines. researchgate.netnih.gov

More recently, a series of new substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives were synthesized and evaluated for their efficacy against MCF-7 and HCT-116 (colon cancer) cell lines. ugr.es The substitutions on the benzoxazine (B1645224) heterocycle led to improved antiproliferative activity compared to the unsubstituted derivative. ugr.es Two compounds, in particular, showed significant IC50 values of 2.27 and 3.26 μM against MCF-7 cells, and 4.44 and 7.63 μM against HCT-116 cells, respectively. ugr.es

| Cancer Cell Line | Compound Type | Observed Activity |

| HepG2 (Liver Cancer) | Derivatives of 6,8-Dibromo-2-ethyl-4H-benzo[d] nih.govtandfonline.comoxazin-4-one | High antiproliferative activity |

| MCF-7 (Breast Cancer) | Derivatives of 6,8-Dibromo-2-ethyl-4H-benzo[d] nih.govtandfonline.comoxazin-4-one | High antiproliferative activity |

| HCT-116 (Colon Cancer) | Substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives | IC50 values as low as 4.44 µM |

Pro-Apoptotic Effects

A key mechanism through which benzoxazinone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells.

Research has shown that certain derivatives of 6,8-Dibromo-2-ethyl-4H-benzo[d] nih.govtandfonline.comoxazin-4-one enhance the expression of the tumor suppressor protein p53 and the apoptosis-executing enzymes caspases 9 and 3 in both MCF-7 and HepG2 cell lines. researchgate.netnih.gov The induction of these proteins is a hallmark of the apoptotic pathway.

Furthermore, the mechanism of action for some of these compounds involves the disruption of cell membrane permeability, which can trigger both inflammatory and non-inflammatory cell death pathways. ugr.es Studies on related heterocyclic compounds, such as tetrabromo-1H-benzimidazole derivatives, have shown that the inhibition of protein kinases like PIM-1 is a key pro-apoptotic mechanism. mdpi.com This inhibition leads to a reduction in mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway, and the activation of caspase-3. mdpi.com

Anti-inflammatory and Analgesic Properties

Derivatives of the this compound scaffold have demonstrated notable potential as anti-inflammatory and analgesic agents. Research has shown that this core structure can serve as a valuable starting point for the synthesis of more complex molecules with significant biological activity.

A key synthetic application involves using 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one as a precursor to create 6-bromo-2-phenyl-3-substituted-4-quinazolinone derivatives. researchgate.net These resulting quinazolinones were evaluated for their pharmacological effects and showed promising anti-inflammatory and analgesic activities. researchgate.net Further studies have focused on synthesizing a series of novel 6,8-dibromo-4(3H)-quinazolinone derivatives starting from 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one. researchgate.netnih.gov Several of these compounds exhibited significant anti-inflammatory and analgesic effects in animal models. researchgate.netnih.gov

In another approach, researchers synthesized novel benz[d] nih.govnih.gov-oxazin-4-one derivatives by incorporating nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) into the benzoxazinone structure. mongoliajol.info One particular derivative, a benzoxazinone-diclofenac hybrid named 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] nih.govnih.govoxazin-4-one (compound 3d), displayed potent anti-inflammatory and analgesic action with reduced gastrointestinal toxicity compared to its parent drug. mongoliajol.info

Anti-inflammatory and Analgesic Activity of Benzoxazinone Derivatives

| Compound | Derivative Type | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Protection) | Source |

|---|---|---|---|---|

| Compound 3d | Benzoxazinone-Diclofenac Hybrid | 62.61 | 62.36 | mongoliajol.info |

| Quinazolinone Derivatives | Synthesized from 6,8-dibromo-benzoxazinone | Promising | Promising | researchgate.netnih.gov |

The broad-spectrum biological activity of benzoxazinone and quinazolinone derivatives has been further confirmed, with many newly synthesized compounds showing significant anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov The versatility of the benzoxazine scaffold is highlighted by its wide range of biological effects, including anti-inflammatory, analgesic, antibacterial, and antifungal properties. ijfans.org

Enzyme Inhibitory Activities

The this compound scaffold and its derivatives have been investigated for their ability to inhibit various enzymes, a key mechanism for therapeutic intervention in numerous diseases.

Kinase Inhibition (e.g., EGFR, BTK)

The benzoxazinone ring is a crucial structural motif in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Quinazoline-based molecules, often synthesized from benzoxazinone precursors, are recognized for their broad medicinal and therapeutic activities, including potent anti-tumor effects through kinase inhibition. mdpi.comnih.gov The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline (B50416) ring has been shown to improve anticancer effects. nih.gov

B-cell receptor (BCR) signaling is critical for the proliferation and survival of certain cancer cells, and Bruton's Tyrosine Kinase (BTK) is a key enzyme in this pathway. youtube.com BTK inhibitors work by binding within the kinase pocket, disrupting ATP binding, and thereby blocking enzyme phosphorylation. youtube.com While potent and selective, some BTK inhibitors can exhibit off-target inhibition of other kinases like EGFR. youtube.com Next-generation BTK inhibitors, such as acalabrutinib (B560132) and zanubrutinib, have been developed to offer improved safety profiles over the first-generation inhibitor ibrutinib. youtube.com

Activity of Kinase Inhibitors with Related Scaffolds

| Inhibitor Class | Target Kinase | Significance | Source |

|---|---|---|---|

| Quinazoline Derivatives | EGFR | 6-bromo substitution can enhance anticancer activity. | nih.gov |

| Benzothiazole Derivatives | EGFR | Identified as promising EGFR tyrosine kinase inhibitors through molecular modeling. | nih.gov |